Ciclosporin V (Cyclosporin Impurity E)

Description

Significance of Peptide Impurities in Pharmaceutical Science and Research

Peptides represent a unique and increasingly significant class of pharmaceuticals, positioned between small molecules and larger protein-based biologics. creative-peptides.comnih.gov Their therapeutic potential is driven by high efficacy, selectivity, and specificity, with lower metabolic toxicity compared to small molecules and reduced immunogenicity relative to larger proteins. creative-peptides.com However, the quality, safety, and efficacy of peptide-based drugs are critically dependent on their purity. Peptide impurities, which can arise during synthesis, purification, or storage, pose a significant challenge in pharmaceutical development. daicelpharmastandards.com

These impurities can originate from various sources, including the raw materials (e.g., stereoisomers or unprotected amino acids), the manufacturing process itself (e.g., deletion or insertion of amino acids during solid-phase peptide synthesis), or chemical degradation over time (e.g., deamidation, oxidation, hydrolysis). nih.govdaicelpharmastandards.combiopharmaspec.com The presence of such impurities can adversely affect the drug's potency, stability, and safety. usp.org A primary concern is the potential for impurities to introduce new immunogenic epitopes, which could trigger an undesired immune response against the drug. daicelpharmastandards.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place strong emphasis on the comprehensive analysis and control of impurities in peptide drug products, identifying purity as a critical quality attribute. biopharmaspec.com

Overview of Cyclosporin A and its Therapeutic Context

Cyclosporin A (also known as Ciclosporin) is a potent immunosuppressive agent and a cornerstone in medicine, particularly in the prevention of organ transplant rejection. drugbank.comresearchgate.net Isolated from the fungus Tolypocladium inflatum, it is a cyclic polypeptide composed of 11 amino acids. dovepress.comgoogle.com Its primary therapeutic application is in preventing the rejection of kidney, liver, and heart allogeneic transplants. drugbank.comnih.gov Beyond transplantation, Cyclosporin A is used to treat a range of autoimmune and inflammatory conditions, including severe rheumatoid arthritis, psoriasis, and certain forms of uveitis and nephrotic syndrome. drugbank.comnih.gov

The mechanism of action for Cyclosporin A is well-defined. It functions as a calcineurin inhibitor. drugbank.comnih.gov Inside T-lymphocytes, Cyclosporin A binds to a cytosolic protein called cyclophilin. nih.govwikipedia.org This resulting complex inhibits calcineurin, a phosphatase enzyme that, under normal conditions, activates the Nuclear Factor of Activated T-cells (NF-AT). drugbank.comdovepress.comwikipedia.org By preventing the activation of NF-AT, Cyclosporin A blocks the transcription of genes for crucial cytokines, most notably Interleukin-2 (IL-2). dovepress.comnih.gov This disruption of cytokine production effectively suppresses the activation and proliferation of T-cells, which are central to the immune response responsible for organ rejection and autoimmune pathology. nih.gov

Definition and Academic Relevance of Cyclosporin V (Isocyclosporin A) as a Critical Impurity

Within the manufacturing and quality control of Cyclosporin A, several related impurities must be monitored and controlled. Among these is Ciclosporin V, which is designated as "Ciclosporin EP Impurity E" by the European Pharmacopoeia. cymitquimica.comsynzeal.compharmaffiliates.com Ciclosporin V is a structural analogue of Cyclosporin A. synzeal.com

It is important to distinguish Ciclosporin V from another significant and commonly discussed impurity, Isocyclosporin A. While the prompt groups them, chemical data indicates they are distinct entities. Isocyclosporin A is a structural isomer of Cyclosporin A, meaning it has the same molecular formula and weight but a different atomic arrangement. researchgate.netcaymanchem.com It is formed through a reversible intramolecular N→O acyl shift that occurs under acidic conditions. researchgate.netchemicalbook.comnih.gov This rearrangement makes it a critical process-related impurity and degradation product. chemicalbook.com

Ciclosporin V, in contrast, is an analogue with a different molecular formula, indicating a substitution in the amino acid sequence. cymitquimica.combiosynth.compharmaffiliates.com The presence of such impurities, whether isomers like Isocyclosporin A or analogues like Ciclosporin V, is of high academic and regulatory relevance because they may possess different biological activities or toxicities and can interfere with the accurate quantification of the active pharmaceutical ingredient (API). creative-peptides.comnih.gov Their control is essential for ensuring the consistent quality and safety of the final drug product. usp.org

| Property | Cyclosporin A (API) | Ciclosporin V (Impurity E) | Isocyclosporin A (Isomer Impurity) |

|---|---|---|---|

| CAS Number | 59865-13-3 | 108027-46-9 | 59865-16-6 |

| Molecular Formula | C62H111N11O12 | C63H113N11O12 | C62H111N11O12 |

| Molecular Weight | ~1202.6 g/mol | ~1216.7 g/mol | ~1202.6 g/mol |

| Nature of Compound | Active Pharmaceutical Ingredient | Structural Analogue Impurity | Structural Isomer / Degradation Product |

Data sourced from Pharmaffiliates, Cayman Chemical, and other chemical suppliers. caymanchem.compharmaffiliates.commedkoo.com

Foundational Academic Research Imperatives in Impurity Profiling of Complex Peptides

The complexity of peptide molecules like Cyclosporin A necessitates rigorous and sophisticated analytical strategies for impurity profiling. A foundational imperative in academic and industrial research is the development, validation, and implementation of robust analytical methods capable of separating, identifying, and quantifying impurities, even at trace levels. daicelpharmastandards.comusp.org Given that impurities may be structurally very similar to the API, high-resolution techniques are essential.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose. daicelpharmastandards.com Research focuses on optimizing various chromatographic parameters to achieve adequate separation of the main peptide from its impurities. colab.wsnih.gov Key research imperatives include:

Method Development and Validation: Creating selective and sensitive methods, often using HPLC, to resolve all known and potential unknown impurities from the main component. researchgate.netnih.gov This involves meticulous selection of columns, mobile phases, and detection wavelengths. google.comepo.org

Orthogonal Techniques: Employing multiple, different analytical techniques to build a comprehensive impurity profile. Liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) is crucial for the structural elucidation of unknown impurities. daicelpharmastandards.com

Forced Degradation Studies: Intentionally subjecting the drug substance to harsh conditions (e.g., acid, base, light, heat, oxidation) to deliberately produce degradation products. This helps identify potential degradants that could form during storage and establishes the stability-indicating nature of the analytical methods. creative-peptides.comnih.gov

Research into Cyclosporin A analysis exemplifies these imperatives. Studies have detailed specific HPLC methods that can successfully separate Cyclosporin A from impurities including Isocyclosporin A, Cyclosporin B, C, D, and H. google.comcolab.ws These methods often require elevated column temperatures (e.g., 60-75°C) to improve peak shape and resolution for the complex cyclic peptide structure. researchgate.netgoogle.com

| Analytical Parameter | Example Condition 1 | Example Condition 2 |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Octadecylsilane bonded silica (B1680970) gel (e.g., Lichrospher RP-18, 5µm) | Octadecylsilane bonded silica gel (300mm x 3.9mm, 4µm) |

| Mobile Phase | Tetrahydrofuran (THF): 0.05M Phosphoric Acid (44:56, v/v) | Tetrahydrofuran (THF): Water: Phosphoric Acid (400:600:1.58, v/v/v) |

| Column Temperature | 75°C | 65°C |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 220 nm | 210-230 nm (specifically 220 nm) |

Data synthesized from published analytical methods for Cyclosporin A and its impurities. researchgate.netgoogle.comnih.govepo.org

Structure

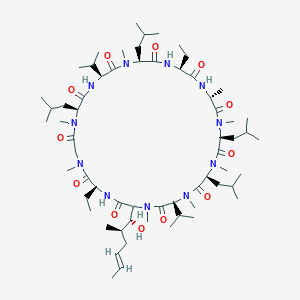

2D Structure

Properties

Molecular Formula |

C63H113N11O12 |

|---|---|

Molecular Weight |

1216.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-15,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C63H113N11O12/c1-25-28-29-41(16)53(76)52-57(80)66-44(27-3)59(82)68(18)34-49(75)69(19)45(30-35(4)5)56(79)67-50(39(12)13)62(85)70(20)46(31-36(6)7)55(78)65-43(26-2)54(77)64-42(17)58(81)71(21)47(32-37(8)9)60(83)72(22)48(33-38(10)11)61(84)73(23)51(40(14)15)63(86)74(52)24/h25,28,35-48,50-53,76H,26-27,29-34H2,1-24H3,(H,64,77)(H,65,78)(H,66,80)(H,67,79)/b28-25+/t41-,42-,43+,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |

InChI Key |

RVYSEKGVPXFKBH-FRGIQLLGSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C |

Canonical SMILES |

CCC1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C |

Origin of Product |

United States |

Advanced Analytical Methodologies for Structural Characterization and Quantification of Cyclosporin V Isocyclosporin A

Chromatographic Separation Techniques for High-Resolution Analysis

Chromatography is a cornerstone for the separation and analysis of cyclosporin impurities. Given the subtle structural differences between Cyclosporin A and Isocyclosporin A, achieving baseline separation requires highly efficient and selective methods.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of cyclosporin and its related impurities. scirp.orgsci-hub.box The primary challenge in HPLC analysis is the peak broadening associated with Cyclosporin A, which is attributed to the presence of multiple conformational isomers, making it difficult to resolve it from co-eluting peaks like Isocyclosporin A. nih.gov

UHPLC systems, utilizing columns with smaller particle sizes, offer significantly higher resolution and sensitivity compared to traditional HPLC, making them particularly suitable for resolving complex mixtures of cyclosporin analogues. sci-hub.box Various stationary phases, including C18 and cyano (CN) columns, have been successfully used for the separation of these compounds. nih.govnih.gov Isocratic elution methods are often preferred for their simplicity and robustness in routine analysis. nih.gov

The optimization of RP-HPLC methods is crucial for achieving the necessary resolution to separate Isocyclosporin A from the parent drug and other impurities. Key parameters that are manipulated include mobile phase composition, column temperature, and pH.

Mobile Phase: The choice of organic modifier and aqueous phase significantly impacts selectivity. A common mobile phase consists of acetonitrile and water, often with an acid additive like trifluoroacetic acid (TFA) to improve peak shape and control ionization. nih.govresearchgate.netsemanticscholar.org For instance, an isocratic run with 80% acetonitrile and 20% 0.1% TFA has been shown to effectively determine cyclosporine. nih.govresearchgate.net

Column Temperature: Elevated column temperatures (e.g., 50°C to 70°C) are frequently used in cyclosporin analysis. nih.gov This reduces mobile phase viscosity, allowing for higher flow rates, and can also alter the conformational equilibrium of the cyclosporin molecules, leading to sharper peaks and improved resolution between isomers. nih.govgoogle.com

pH: Adjusting the pH of the mobile phase can influence the retention characteristics of the analytes. A low pH, such as 1.4, has been utilized in some methods to achieve good peak symmetry. nih.govresearchgate.net

Below is a table summarizing optimized RP-HPLC conditions from various studies for cyclosporin analysis.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | XTerra C18 nih.govresearchgate.net | ODS nih.gov | Hypersil BDS C18 google.com |

| Mobile Phase | Acetonitrile / 0.1% TFA (80:20) nih.govresearchgate.net | Acetonitrile / 5mM Na₂HPO₄ (75:25) nih.gov | THF / Water / Phosphoric Acid (400:600:1.58) google.com |

| pH | 1.4 nih.govresearchgate.net | 5.1 nih.gov | N/A |

| Column Temperature | Ambient | 70°C nih.gov | 65°C google.com |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net | N/A | 0.8 mL/min google.com |

| Detection Wavelength | 210 nm nih.govresearchgate.net | 210 nm nih.gov | 220 nm google.com |

For exceptionally complex samples where single-dimension chromatography is insufficient, two-dimensional liquid chromatography (2D-LC) offers vastly increased resolving power. chromatographyonline.com In 2D-LC, two columns with different separation mechanisms are combined online. mdpi.com Fractions from the first dimension (¹D) are automatically transferred to the second dimension (²D) for further separation. mdpi.com

This approach is highly effective for separating co-eluting impurities from the main active pharmaceutical ingredient (API) peak. chromatographyonline.com For instance, a reversed-phase separation could be used in the first dimension, while a column with a different selectivity (e.g., chiral or phenyl-hexyl) is used in the second dimension to resolve isomers like Isocyclosporin A that may have been hidden under the main Cyclosporin A peak in the initial separation. chromatographyonline.com The hyphenation of 2D-LC with mass spectrometry further enhances analytical sensitivity and selectivity, ensuring that no critical information about the sample's impurity profile is missed. chromatographyonline.com

Capillary electrophoresis (CE) provides an alternative, high-efficiency separation technique based on the differential migration of charged species in an electric field. wikipedia.orgyoutube.com CE offers advantages over HPLC, including higher separation efficiency and the absence of mass transfer between phases. wikipedia.org

For neutral molecules like cyclosporins and their isomers, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, surfactants are added to the buffer above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase. researchgate.net To enhance the separation of closely related isomers, cyclodextrins (CDs) can be added to the micellar system. This technique, known as Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC), has proven effective for separating Cyclosporin A from impurities such as Isocyclosporin A. researchgate.net The cyclodextrins provide an additional separation mechanism by forming transient inclusion complexes with the analytes, allowing for the resolution of subtle structural differences.

One study successfully employed heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) as a modifier in a sodium dodecyl sulfate (SDS) micellar system to achieve the separation of Cyclosporin A from Isocyclosporin A. researchgate.net

| Parameter | Optimized CD-MEKC Conditions researchgate.net |

| Buffer | 50 mM Sodium Tetraborate |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Modifier | 15 mM Heptakis (2,3,6-tri-O-methyl)-β-CD |

| Capillary | Fused-Silica (50 µm i.d., 64.5 cm total length) |

| Voltage | 22 kV |

| Temperature | 30°C |

| Detection | UV-absorption at 200 nm |

The isolation and enrichment of trace impurities like Ciclosporin V for structural identification and toxicological studies require specialized preparative chromatographic techniques. Twin-column continuous chromatography systems, such as the Contichrom platform, offer significant advantages in productivity and efficiency over traditional single-column batch chromatography. ymc.co.jpchromacon.com

Processes like the N-Rich® method are specifically designed for the enrichment and isolation of minor components from complex mixtures. chromacon.comresearchgate.net This technology uses a twin-column setup where the desired trace impurities are recycled and selectively accumulated, while the main component and other interfering substances are depleted. researchgate.net This automated process allows for substantial amounts of high-purity impurities to be obtained efficiently. researchgate.net Another technique, solvent gradient twin-column recycling chromatography, uses a step gradient to induce a band compression effect, which counteracts band broadening and enhances resolution, making it highly effective for the rapid isolation of trace pharmaceutical impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Isomer Resolution

Spectroscopic and Spectrometric Characterization Techniques for Molecular Elucidation

Following separation, spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of Ciclosporin V and for differentiating it from Cyclosporin A.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for molecular weight determination and structural analysis. However, differentiating between Cyclosporin A and Isocyclosporin A using MS can be challenging because Cyclosporin A can readily convert to its isomer in the ion source of the mass spectrometer. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) of the protonated molecules often yields indistinguishable fragmentation patterns. nih.gov To overcome this, methods have been developed that involve the post-column addition of divalent metal salts (e.g., Ca(II), Cu(II), Zn(II)). Cyclosporin A forms complexes with these metal ions, which are not observed in the spectra of Isocyclosporin A, allowing for their clear differentiation. nih.gov Additionally, the N→O acyl shift is suppressed in doubly protonated ions, and their fragmentation can be used for unambiguous analysis. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. Cyclic traveling wave ion mobility mass spectrometry (IM-MS) has been used to study the N→O peptidyl shift from Cyclosporin A to Isocyclosporin A. acs.orgnih.gov This research revealed that the isomerization occurs in singly protonated molecules but not in doubly protonated or sodiated forms. acs.orgnih.gov By using sodiated molecules, IM-MS facilitates the simultaneous separation and quantification of the two isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for structural elucidation in solution. acs.org Both 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC) are used to obtain detailed structural information and assign signals to specific atoms within the molecule. acs.orgkpfu.ru NMR can probe the conformational space of the molecules in different solvents. acs.org For example, studies have shown that in a D₂O/CD₃OD mixture, Cyclosporin A and Isocyclosporin A resolve into at least 10 and 5 detectable conformer signals, respectively, highlighting the conformational flexibility that can be characterized by NMR. acs.org The diagnostic -NH- region of the ¹H NMR spectrum provides distinct fingerprints for Cyclosporin A and Isocyclosporin A, allowing for their differentiation. acs.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry-based methods are central to the analysis of cyclosporins due to their high sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a reference standard for monitoring cyclosporin levels. However, the structural similarity between Cyclosporin A (CsA) and its isomer, Isocyclosporin A (isoCsA), presents a unique analytical challenge, as they are often indistinguishable when analyzing their singly protonated ions ([M+H]⁺) due to rapid in-source conversion of CsA to isoCsA.

To overcome this, specific MS/MS strategies have been developed. The analysis of doubly protonated molecules ([M+2H]²⁺) is particularly effective, as the N→O acyl shift is suppressed in these ions. This allows for their distinct fragmentation patterns to be used for rapid and unambiguous differentiation. Tandem MS provides valuable data on the mass-to-charge ratio (m/z) of fragmented ions, which is instrumental in distinguishing between these closely related isomers. These methods offer accurate, precise, and specific measurements over a wide analytical range, making them suitable for clinical monitoring and impurity profiling.

High-Resolution Mass Spectrometry (HRAMS) is a powerful tool for determining the elemental composition and identifying unknown compounds with high confidence. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure mass with exceptional accuracy, often to the third or fourth decimal place. This capability is crucial for distinguishing between compounds that may appear to have identical masses on lower-resolution instruments.

In the context of Cyclosporin V, HRMS plays a vital role in impurity identification. By providing an exact molecular formula from a precise mass measurement, HRMS can unequivocally confirm the identity of Isocyclosporin A in a sample of Cyclosporin A. This high level of accuracy ensures that the detected impurity is indeed the structural isomer and not another compound with a similar nominal mass, which is a critical step in quality control and pharmaceutical analysis.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, making it exceptionally well-suited for separating isomers that are indistinguishable by mass spectrometry alone. This technique has been successfully applied to differentiate cyclosporin analogues, conformers, and structural isomers like Isocyclosporin A.

Cyclic traveling wave ion mobility mass spectrometry (cIMS-MS) has revealed that the rearrangement of singly protonated Cyclosporin A to Isocyclosporin A can occur during analysis. By comparing the fragmentation spectra at different drift times, researchers can confirm the presence of both isomers in a sample. Furthermore, IMS-MS studies have shown that cyclosporins can adopt various conformations, from "closed" to more compact "bent" structures, which are influenced by cis-trans isomerization of the peptide backbone. This ability to separate and characterize different conformers for each isomeric form provides deep insights into the structural dynamics of these molecules.

The fragmentation patterns observed in tandem mass spectrometry are key to differentiating Cyclosporin A and Isocyclosporin A. The choice of adduct ion (e.g., proton or sodium) significantly impacts the stability of the isomers and their resulting fragments.

Protonated Ions : As previously noted, the collision-induced dissociation (CID) spectra of singly protonated ([M+H]⁺) Cyclosporin A and Isocyclosporin A are virtually identical due to the facile N→O acyl shift of the valine residue connected to MeBmt in acidic conditions. However, the analysis of doubly protonated species ([M+2H]²⁺) circumvents this issue. The fragmentation of [CsA+2H]²⁺ and [isoCsA+2H]²⁺ yields distinct patterns that allow for their unambiguous identification. For instance, a distinguishing fragment at m/z 212.13 can be used to differentiate the doubly protonated precursors of CsA and isoA.

Sodiated Ions : The formation of sodiated adducts ([M+Na]⁺) stabilizes the cyclosporin structure and prevents the in-source isomerization to Isocyclosporin A. This stabilization allows for the effective separation and mutual quantification of the two isomers. The fragmentation of sodiated Cyclosporin A produces characteristic fragment ions, such as the loss of a side chain from the MeBmt residue, which can be monitored for quantification.

| Adduct Ion | Isomerization in Source | Ability to Differentiate | Key Analytical Strategy |

|---|---|---|---|

| [M+H]⁺ (Singly Protonated) | Yes (CsA → isoCsA) | No, identical MS/MS spectra | Analysis is not suitable for differentiation. |

| [M+2H]²⁺ (Doubly Protonated) | No, N→O acyl shift is suppressed | Yes, distinct MS/MS spectra | Comparison of unique fragment ions (e.g., m/z 212.13) allows for unambiguous identification. |

| [M+Na]⁺ (Sodiated) | No, structure is stabilized | Yes, allows for separation | Enables mutual separation and quantification based on characteristic fragment ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereoisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of cyclosporins in solution. It provides atomic-level information on the three-dimensional structure, including the conformation of the macrocyclic backbone and the orientation of side chains. The conformation of cyclosporins is known to be highly dependent on the solvent environment, exhibiting different structures in polar and non-polar media.

One-dimensional ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, allowing for structural confirmation by analyzing chemical shifts, coupling constants, and signal integrations. A complete assignment of ¹H and ¹³C signals is the first step in any detailed NMR study.

For Cyclosporin E (Isocyclosporin A), the ¹H NMR spectrum shows distinct features compared to other cyclosporin variants. For example, when analyzed in a micellar solution, the chemical shifts of certain amide and alpha-proton resonances differ significantly from those of Cyclosporin A. Specifically, in the ¹H NMR spectrum of Cyclosporin E complexed with DPC micelles, the amide resonance of Val5 moves upfield, while the signals for D-Ala8 and Val11 show a notable downfield shift, indicating a different local electronic environment and spatial structure. These specific chemical shift patterns in both ¹H and ¹³C spectra are used to confirm the identity of Cyclosporin V and distinguish it from its parent compound and other related impurities.

| Residue/Proton | Observed Shift in Micelle Solution | Interpretation |

|---|---|---|

| Val5 (NH) | Significant upfield shift | Change in local conformation and hydrogen bonding environment. |

| D-Ala8 (NH) | Remarkable downfield shift | Alteration of the peptide backbone structure upon micelle interaction. |

| Val11 (NH) | Remarkable downfield shift | Change in solvent exposure or intramolecular interactions. |

To gain a comprehensive understanding of the three-dimensional structure and stereochemistry of Cyclosporin V, advanced two-dimensional (2D) NMR experiments are employed. These techniques resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton spin systems within each amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), enabling the complete assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the 3D structure. These experiments detect protons that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. The intensities of the cross-peaks in a NOESY or ROESY spectrum are proportional to the distance between the protons, providing the necessary distance constraints to calculate a high-resolution solution structure. A NOESY spectrum of Cyclosporin E has been used to compare its spatial structure with other cyclosporin variants.

Through the combined application of these 2D NMR experiments, a detailed model of the Cyclosporin V conformation can be constructed, providing critical insights into its structure-activity relationship and interaction with biological systems.

Integration of UV/Vis Spectroscopy and Other Spectroscopic Methods (e.g., CD, FTIR, Raman) in Impurity Detection

The structural similarity between Ciclosporin A and its isomer, Ciclosporin V, presents a considerable analytical challenge. While chromatographic techniques are primary for separation, spectroscopic methods provide critical orthogonal data for identification and quantification.

UV/Vis Spectroscopy: This technique is a fundamental tool in the analysis of cyclosporins. The absorbance spectrum of cyclosporins in aqueous solutions typically shows a minimum around 222 nm and a maximum near 252 nm, with a shoulder at approximately 275 nm who.int. Although Ciclosporin V shares the same chromophores as Ciclosporin A and thus a similar UV/Vis spectrum, this method is integral to High-Performance Liquid Chromatography (HPLC) detection researchgate.net. The detector wavelength is often set around 210-220 nm to achieve sensitive detection of both the active pharmaceutical ingredient (API) and its impurities during chromatographic separation colab.wsnih.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the conformational changes in chiral molecules like cyclosporins. The interaction of Ciclosporin A with metal ions has been shown to induce significant conformational changes, which can be monitored by CD spectroscopy researchgate.net. As Ciclosporin V is an isomer of Ciclosporin A, any differences in their three-dimensional structure, even subtle ones, could potentially be differentiated using CD spectroscopy. This makes it a valuable tool for characterizing the structural integrity of Ciclosporin A and detecting conformational isomers like Ciclosporin V.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of molecules, which are dependent on their structure and bonding. Studies on Ciclosporin A have utilized FTIR to investigate its conformation in various solvents cdnsciencepub.com. The technique is particularly sensitive to the hydrogen bonding patterns within the cyclic peptide structure. The N→O acyl shift that converts Ciclosporin A to Ciclosporin V alters the amide backbone, which would likely result in discernible shifts in the amide I (C=O stretching) and amide II (N-H bending) bands of the IR spectrum. This makes FTIR a powerful method for distinguishing between the two isomers.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy probes the vibrational modes of a molecule. It can offer complementary information and is particularly useful for aqueous solutions. While specific studies on Ciclosporin V using Raman spectroscopy are not widely documented, the principles suggest it could be used to detect the structural differences arising from the isomeric rearrangement, providing another layer of analytical detail.

The integration of these spectroscopic techniques with primary separation methods like HPLC provides a more complete picture of the impurity profile, enhancing the ability to detect and characterize Ciclosporin V.

Development of Orthogonal Analytical Strategies for Robust Impurity Profiling

To ensure the comprehensive detection of all impurities, including isomers like Ciclosporin V, the development of orthogonal analytical strategies is paramount. Orthogonal methods are based on different separation principles, which increases the probability of detecting co-eluting peaks that might be missed by a single method chromatographyonline.com.

A common approach involves using a primary, validated HPLC method for routine quality control and a secondary, orthogonal method to periodically screen for new or unexpected impurities chromatographyonline.com. For cyclosporins, a reversed-phase HPLC (RP-HPLC) method is often the primary choice colab.wsnih.gov. An orthogonal method could involve a different stationary phase (e.g., a phenyl or cyano column instead of a C18), a different mobile phase composition, or even a different analytical technique altogether, such as Capillary Electrophoresis (CE).

The table below illustrates a potential orthogonal strategy for Ciclosporin V analysis.

| Method | Principle | Stationary Phase/Medium | Mobile Phase/Buffer | Detection | Strengths for Ciclosporin V Detection |

| Primary Method (RP-HPLC) | Hydrophobic Interaction | C18 or C8 silica (B1680970) | Acetonitrile/Water/Acid | UV at 210-220 nm | Well-established, robust, and sensitive for routine analysis. |

| Orthogonal Method 1 (RP-HPLC with different selectivity) | Hydrophobic/Pi-Pi Interaction | Phenyl-Hexyl | Methanol/Water/Buffer | UV at 210-220 nm | Different selectivity can resolve impurities co-eluting with the main peak or other impurities in the primary method. |

| Orthogonal Method 2 (Capillary Electrophoresis) | Charge/Size Ratio | Fused Silica Capillary | Phosphate/Borate Buffer | UV at 210-220 nm | Different separation mechanism can provide confirmation of peak purity and detect impurities not resolved by HPLC. |

This multi-faceted approach provides a robust impurity profile and increases confidence in the quality of the Ciclosporin A drug substance.

Method Development and Validation for Specific and Sensitive Detection of Cyclosporin V

Developing and validating a specific and sensitive analytical method for Ciclosporin V is a critical aspect of quality control for Ciclosporin A. The goal is to create a method that can reliably separate Ciclosporin V from Ciclosporin A and other related impurities, and accurately quantify it at low levels.

Method Development: The development of an HPLC method often involves screening various columns, mobile phases, and temperatures to achieve optimal separation. For cyclosporins, elevated column temperatures (e.g., 75-80°C) are frequently employed to improve peak shape by accelerating the interconversion between different conformers of the molecule colab.wsresearchgate.net. The mobile phase typically consists of an organic solvent like acetonitrile or a mixture of acetonitrile and tetrahydrofuran, combined with an aqueous component, often with a small amount of acid to improve peak symmetry colab.wsnih.gov.

Validation: Once a suitable method is developed, it must be validated according to established guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A well-validated method ensures that the quantification of Ciclosporin V is accurate and reliable, which is essential for controlling the impurity levels in the final drug product.

Utilization of Analytical Reference Materials and Related Impurity Standards in Research

The availability and use of well-characterized analytical reference materials and impurity standards are fundamental to the accurate identification and quantification of impurities like Ciclosporin V.

Reference Standards: A primary reference standard for Ciclosporin V, with a known purity, is essential for the quantitative analysis of this impurity. It is used to prepare calibration curves and to determine the concentration of Ciclosporin V in test samples. These standards are typically supplied with a certificate of analysis that provides detailed information about their identity and purity, as confirmed by various analytical techniques synzeal.com.

System Suitability Standards: In addition to a pure standard of the impurity, system suitability standards are also crucial. These are often mixtures of the API and key impurities, including Ciclosporin V. They are used to verify that the analytical system is performing adequately before running any samples. A system suitability standard for cyclosporin analysis might contain a specified ratio of Ciclosporin A and another cyclosporin impurity to ensure that the chromatographic system can achieve a minimum required resolution between the two peaks who.int.

The use of these standards in research and quality control ensures the reliability and consistency of analytical results, allowing for accurate impurity profiling and control.

Research on the Biological and Pharmacological Impact of Cyclosporin V Isocyclosporin A

Influence on In Vitro Pharmacological Assay Performance

The presence of Ciclosporin V in Cyclosporin A samples can introduce significant variability and error into in vitro pharmacological assays. Its structural similarity to the parent compound, combined with distinct physicochemical and biological properties, complicates data interpretation and can compromise the integrity of research findings.

The contamination of Cyclosporin A with its isomer, Ciclosporin V, poses a significant challenge for accurate quantification in analytical studies. The two molecules have the same molecular mass, making them difficult to distinguish with standard mass spectrometry. researchgate.net Recent advanced studies using cyclic traveling wave ion mobility-mass spectrometry (IM-MS) have demonstrated that the rearrangement of Cyclosporin A to Ciclosporin V can impede analysis by increasing the intensity of isomer signals. acs.org This interference directly hampers quantitative analysis and can distort the determination of molecular shape (Collision Cross-Section, CCS) and conformational studies. acs.orgnih.gov

| Impurity Assessed | Matrix | LOD | LOQ | Coefficient of Determination (R²) | Source |

|---|---|---|---|---|---|

| Ciclosporin V (isoA) | Cyclosporin A (CycA) | 1.0% | 3.0% | 0.9830 | nih.govnih.gov |

| Cyclosporin A (CycA) | Ciclosporin V (isoA) | 1.3% | 4.0% | 0.9908 | nih.govnih.gov |

While direct studies quantifying the Kt (substrate affinity constant) and Ki (inhibitory potency constant) of Ciclosporin V for various transporters and enzymes are limited, its impact can be inferred from research on cyclosporin analogues. The interaction of cyclosporins with targets like the efflux transporter P-glycoprotein (P-gp) is highly dependent on their specific chemical structure. nih.gov Modifications to the cyclosporin molecule, even at a single amino acid position, can dramatically alter its inhibitory capacity. nih.gov

Ciclosporin V is a structural isomer of Cyclosporin A, arising from an intramolecular rearrangement involving the MeVal¹¹ and MeBmt¹ amino acids. researchgate.net This structural difference inherently alters its three-dimensional conformation and binding properties. The long-held view that Ciclosporin V "completely lacks immunosuppressive properties" suggests it has a significantly weaker binding affinity (and thus a much higher Ki) for the cyclophilin-calcineurin complex, the primary target for Cyclosporin A's immunosuppressive action. researchgate.netwikipedia.org

In an in vitro assay containing unquantified amounts of Ciclosporin V alongside Cyclosporin A, the measured inhibitory potency (e.g., IC₅₀) would be an aggregate of both molecules' effects. If Ciclosporin V is a weaker inhibitor of the target (as suggested for immunosuppression), its presence would artificially inflate the measured IC₅₀, making the Cyclosporin A sample appear less potent. This would lead to a miscalculation of the true Ki. Conversely, if Ciclosporin V were a more potent inhibitor of a different off-target protein, its presence could lead to an underestimation of the Ki for that interaction. Therefore, contamination with Ciclosporin V results in an apparent modulation of Kt and Ki values, as the assay is measuring a mixed population of molecules with different binding affinities.

Impurities are a known source of false positives in high-throughput screening (HTS) during early drug discovery. researchgate.net A false positive occurs when a test sample incorrectly indicates activity against a biological target. This can happen if an impurity, rather than the intended compound, is responsible for the observed effect.

While no studies explicitly document Ciclosporin V as a cause of false positives in HTS campaigns, its potential to do so is significant. For decades, it was considered biologically inert. researchgate.net However, a 2023 patent application presented surprising findings that Ciclosporin V exhibits biological activity independent of its conversion to Cyclosporin A. epo.org Specifically, it was found to inhibit the activity of TRPV3 and TRPML2 ion channels, which are involved in the symptomatology of inflammatory and allergic ocular diseases. epo.org

This discovery provides a clear mechanism by which Ciclosporin V could generate false positives. If a drug discovery campaign were screening for inhibitors of TRPV3, TRPML2, or related channels, a Cyclosporin A sample contaminated with Ciclosporin V could register as a "hit." This positive result would be misleading, as the activity would stem from the unknown impurity, not the parent molecule. Such an event would lead researchers to expend valuable time and resources attempting to optimize a molecule (Cyclosporin A) that is, in fact, inactive against the target of interest.

Investigation of Cellular Responses and Biological Activity Modulation in Model Systems

The biological activity of Ciclosporin V is an emerging area of research. Contradicting earlier assumptions of its inertness, new evidence suggests it can interact with cellular components and modulate biological pathways distinctly from Cyclosporin A.

The canonical signaling pathway for Cyclosporin A involves binding to the intracellular protein cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin. patsnap.comyoutube.com This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), ultimately blocking the transcription of interleukin-2 (IL-2) and suppressing T-cell activation. patsnap.com The reported lack of immunosuppressive activity for Ciclosporin V implies a failure to effectively engage this specific pathway. researchgate.net

However, recent findings indicate that Ciclosporin V interacts with different cellular machinery. As mentioned, it has been shown to inhibit TRPV3 and TRPML2 ion channels. epo.org Furthermore, unlike Cyclosporin A, Ciclosporin V does not stimulate the TRPC4 channel, an activation linked to undesired epithelial cell hyperproliferation. epo.org This demonstrates that the impurity does not simply lack activity but engages with alternative signaling pathways, leading to a distinct pharmacological profile. This differential interaction with cellular targets is a critical finding, as it suggests that contamination can introduce entirely new, unintended biological effects.

| Biological Target / Pathway | Cyclosporin A (CsA) Effect | Ciclosporin V (isoCsA) Effect | Source |

|---|---|---|---|

| Cyclophilin-Calcineurin-NFAT Pathway | Inhibition (leading to immunosuppression) | No significant inhibition (inactive) | researchgate.netwikipedia.org |

| TRPV3 Ion Channel | Not reported | Inhibition | epo.org |

| TRPML2 Ion Channel | Not reported | Inhibition | epo.org |

| TRPC4 Ion Channel | Stimulation (potential for hyperproliferation) | No stimulation | epo.org |

The differential engagement of signaling pathways by Ciclosporin V is expected to translate into distinct cellular responses. Research on Cyclosporin A has shown that even while it blocks the primary T-cell activation pathway, cells can still exhibit an altered program of gene and protein expression. researchgate.net For example, the expression of activation markers like CD44 and CD69 can escape the inhibitory effects of Cyclosporin A. researchgate.net This establishes that cyclosporin compounds can induce complex and sometimes unexpected changes in cellular protein synthesis.

The novel biological activities of Ciclosporin V suggest it would similarly modulate cellular responses. In in vivo animal models of inflammatory ocular surface disease, topical administration of Ciclosporin V was observed to have higher efficacy on several pharmacologically relevant parameters compared to Cyclosporin A. epo.org This superior performance in a cell-based biological system strongly indicates that it elicits a different, and in this context more favorable, set of cellular responses. While comprehensive proteomic studies specifically analyzing changes in protein expression in response to pure Ciclosporin V are not yet available, the existing evidence of its unique ion channel activity and superior efficacy in disease models points toward a distinct pattern of cellular reactogenicity compared to its parent isomer. epo.org

Methodologies for Differentiating Impurity Effects from Parent Compound Activity in Biological Studies

Ensuring the safety and efficacy of a pharmaceutical product requires a thorough understanding of not only the active pharmaceutical ingredient (API) but also any impurities present. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH Q3A and Q3B, which outline the process for qualifying and controlling impurities in new drug substances and products. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.gov

When an impurity is detected at a level exceeding the established qualification threshold, its potential biological effects must be assessed to distinguish them from the activity of the parent compound. Several methodologies are employed in biological studies to achieve this differentiation.

Core Methodologies for Biological Differentiation:

Isolation and Direct Testing: The most definitive method is to isolate the impurity, in this case, Ciclosporin V, and test it directly in relevant biological assays. ikev.org This involves preparing a highly purified sample of the impurity, which is then subjected to the same in vitro and in vivo test systems used to characterize the parent compound. For instance, the purified Ciclosporin V would be evaluated in assays that measure T-cell activation and cytokine production to directly assess its immunosuppressive potential in comparison to Ciclosporin A. ikev.org

Comparative Studies: Biological assays should be conducted in parallel, comparing the activity of the highly purified parent compound, the purified impurity, and mixtures of the two at relevant concentrations. This comparative approach allows for a direct assessment of whether the impurity contributes to, antagonizes, or has no effect on the pharmacological activity of the parent drug.

Spiking Studies: In this approach, known quantities of the purified impurity are added to the pure parent compound. This "spiked" sample is then tested in biological assays. An increase or decrease in the expected activity of the parent compound can indicate a synergistic or antagonistic effect of the impurity. Conversely, if the activity remains unchanged, it suggests the impurity is inert at the tested concentrations.

Use of Well-Characterized Reference Standards: Utilizing highly purified and well-characterized reference standards for both the parent compound and the impurity is fundamental to the accuracy of any biological assessment. ikev.org This ensures that the observed effects are attributable to the specific molecule being tested and not to contamination.

In Silico and In Vitro Toxicology Assessments: Initial assessment of potential impurity toxicity can be performed using computational (in silico) models that predict toxicological endpoints based on chemical structure. youtube.com Following this, in vitro toxicology assays, such as cytotoxicity assays in relevant cell lines, can provide further information on the potential for adverse effects. enkrisi.com These methods can help prioritize which impurities require more extensive in vivo testing.

The data generated from these methodologies are crucial for establishing safe limits for impurities in the final drug product. If an impurity is found to be biologically active, its levels must be strictly controlled. If it is found to be inactive, higher levels may be permissible, based on toxicological qualification.

Table of Methodologies for Differentiating Impurity Effects:

| Methodology | Description | Key Considerations |

| Isolation and Direct Testing | The impurity is isolated and tested in the same biological assays as the parent compound. | Requires highly purified impurity samples. Allows for direct assessment of the impurity's intrinsic activity. |

| Comparative Studies | Parallel testing of the pure parent compound, the pure impurity, and defined mixtures. | Enables direct comparison of activity and detection of potential interactions. |

| Spiking Studies | Adding known amounts of the purified impurity to the pure parent compound to assess for changes in activity. | Useful for identifying synergistic or antagonistic effects. |

| Use of Reference Standards | Employing well-characterized and highly purified reference materials for both the parent and impurity. | Essential for the accuracy and reproducibility of biological assays. |

| In Silico & In Vitro Toxicology | Computational modeling and cell-based assays to predict and assess potential toxicity. | Provides initial safety data and helps prioritize further testing. |

Regulatory Science and Quality Control Strategies for Cyclosporin Impurities: an Academic Perspective

Academic Interpretation of International Regulatory Guidelines (e.g., ICH Q3A, Q3C, M7) for Pharmaceutical Impurities

From an academic standpoint, the International Council for Harmonisation (ICH) guidelines provide a structured framework for ensuring the quality and safety of pharmaceutical products. These guidelines are not merely prescriptive regulations but are founded on scientific principles of toxicology, analytical chemistry, and risk assessment.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline focuses on the control of impurities in new drug substances produced by chemical synthesis. fda.gov For a complex cyclic polypeptide like cyclosporin, which is produced via fermentation and subsequent purification, the principles of ICH Q3A are still highly relevant, particularly concerning degradation products and impurities arising from synthetic modifications. The guideline establishes thresholds for reporting, identification, and qualification of impurities. premier-research.com

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined. jpionline.org

Qualification Threshold: The level at which the biological safety of an impurity must be established. fda.gov

From an academic perspective, these thresholds are not arbitrary but are based on a toxicological risk assessment. The concept of qualification is particularly significant, as it involves a rigorous scientific evaluation of an impurity's potential to cause adverse effects. fda.gov This can be achieved through various means, including data from clinical or non-clinical studies, or by referencing existing scientific literature. fda.gov

Table 1: ICH Q3A(R2) Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

ICH Q3C(R9): Impurities: Guideline for Residual Solvents

This guideline addresses the control of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. ich.org The academic interpretation of this guideline emphasizes the importance of understanding the toxicological properties of solvents and minimizing their presence in the final product. europa.eueuropa.eu Solvents are classified into three classes based on their risk to human health:

Class 1: Solvents to be avoided, known to cause unacceptable toxicities. tga.gov.au

Class 2: Solvents to be limited, associated with less severe toxicity. tga.gov.au

Class 3: Solvents with low toxic potential. ich.org

The guideline provides Permitted Daily Exposure (PDE) values for many common solvents, which are derived from toxicological data and represent a dose that is unlikely to cause adverse effects with chronic exposure. europa.eu

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk

This guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities. ich.org From an academic viewpoint, ICH M7 represents a significant advancement in regulatory science by incorporating modern toxicological principles, such as the use of in silico (computer-based) predictions for assessing mutagenicity. nih.gov The guideline classifies impurities into five classes based on their mutagenic and carcinogenic potential. veeprho.com

Table 2: ICH M7 Classification of Mutagenic Impurities

| Class | Description |

| Class 1 | Known mutagenic carcinogens. veeprho.com |

| Class 2 | Known mutagens with unknown carcinogenic potential. veeprho.com |

| Class 3 | Alerting structure, unrelated to the drug substance, with no mutagenicity data. veeprho.com |

| Class 4 | Alerting structure, related to the drug substance which is non-mutagenic. |

| Class 5 | No structural alerts or sufficient data to demonstrate a lack of mutagenicity. veeprho.com |

A key concept in ICH M7 is the Threshold of Toxicological Concern (TTC), which is a level of exposure for a given duration that is considered to be associated with a negligible risk of carcinogenicity. premier-research.com This risk-based approach allows for the control of mutagenic impurities at levels that are safe for patients. europeanpharmaceuticalreview.com

Research into Strategies for Control of Diastereomeric and Isomeric Impurities, with Focus on Cyclosporin V

The control of diastereomeric and isomeric impurities presents a significant challenge in pharmaceutical manufacturing, particularly for complex molecules like cyclosporins. Ciclosporin V, also known as Cyclosporin Impurity E, is a diastereomer of Ciclosporin A, differing in the configuration of a single amino acid residue. This subtle structural difference can impact the molecule's biological activity and immunochemical properties, making its control crucial.

Scientific Approaches to Process Optimization for Mitigating Impurity Formation

The formation of impurities like Ciclosporin V is often linked to the fermentation process used to produce Ciclosporin A. google.com Academic research into mitigating the formation of such impurities focuses on a deep understanding of the biosynthetic pathways and the factors that influence them.

Key Research Areas:

Strain Improvement: Genetic engineering of the producing microorganism, Tolypocladium inflatum, can be employed to enhance the production of Ciclosporin A while minimizing the synthesis of related impurities. This involves targeting specific enzymes in the biosynthetic pathway to improve their selectivity.

Fermentation Process Control: Optimization of fermentation parameters such as temperature, pH, nutrient feed, and aeration can significantly influence the impurity profile. google.com For example, controlling the availability of specific amino acid precursors can direct the biosynthesis towards the desired product.

Downstream Processing: The purification process plays a critical role in removing impurities. Research focuses on developing highly selective purification techniques, such as multi-column chromatography, that can effectively separate closely related diastereomers like Ciclosporin A and Ciclosporin V. google.com

Table 3: Process Parameters Influencing Impurity Formation

| Process Stage | Key Parameters | Impact on Impurity Formation |

| Fermentation | Precursor amino acid availability, Temperature, pH | Can alter the ratio of different cyclosporin analogues produced. |

| Extraction | Solvent selection, pH | Can influence the co-extraction of impurities with the main compound. |

| Crystallization | Solvent system, Cooling rate | Can affect the selective crystallization of the desired isomer, leaving impurities in the mother liquor. |

Development of Targeted Analytical Methods for Challenging and Co-eluting Impurities

The structural similarity between Ciclosporin A and its diastereomeric impurity, Ciclosporin V, makes their analytical separation challenging. They often co-elute in traditional chromatographic methods.

Advanced Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): The development of highly efficient HPLC methods is crucial for the separation and quantification of cyclosporin impurities. researchgate.net Research in this area focuses on:

Column Chemistry: Utilizing stationary phases with high selectivity for cyclosporins, such as specialized C18 columns.

Mobile Phase Optimization: Fine-tuning the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer) to maximize the resolution between Ciclosporin A and Ciclosporin V. google.com

Temperature Control: Operating the HPLC column at elevated temperatures can improve peak shape and resolution. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the identification and quantification of impurities, even at very low levels. nih.gov LC-MS/MS can provide structural information about the impurities, confirming their identity.

Capillary Electrophoresis (CE): This technique offers an alternative separation mechanism to HPLC and can be particularly useful for resolving closely related compounds like diastereomers. nih.gov The use of chiral selectors in the background electrolyte can enhance the separation of isomeric impurities. nih.gov

Table 4: Comparison of Analytical Methods for Cyclosporin Impurity Analysis

| Analytical Technique | Advantages | Disadvantages |

| HPLC-UV | Robust, widely available, good for quantification. researchgate.net | May have insufficient resolution for co-eluting impurities. researchgate.net |

| LC-MS/MS | High sensitivity and selectivity, provides structural information. nih.gov | More complex instrumentation, potential for matrix effects. nih.gov |

| Capillary Electrophoresis | High separation efficiency, low sample and reagent consumption. nih.gov | Can have lower sensitivity compared to LC-MS, reproducibility can be a challenge. |

Principles of Impurity Profiling and Qualification in Pharmaceutical Research and Development

Impurity profiling is the systematic process of identifying and quantifying all impurities present in a drug substance. globalpharmatek.com This is a critical activity throughout the pharmaceutical development process, from early-stage research to post-market surveillance.

The principles of impurity profiling involve a multi-step process:

Detection: Utilizing sensitive analytical techniques to detect all potential impurities.

Identification: Determining the chemical structure of the detected impurities. This often involves the use of sophisticated techniques like NMR and high-resolution mass spectrometry.

Quantification: Accurately measuring the amount of each impurity present.

Qualification: Establishing the biological safety of each impurity at the observed level. adgyllifesciences.com

Qualification is a cornerstone of impurity management. fda.gov It involves a thorough evaluation of the toxicological properties of an impurity. If an impurity is present at a level above the qualification threshold, its safety must be demonstrated. This can be achieved through several approaches:

Toxicological Studies: Conducting in vitro and in vivo studies to assess the potential toxicity of the impurity.

Literature Review: Citing existing data from the scientific literature that supports the safety of the impurity.

Metabolite Data: If the impurity is also a known metabolite of the drug in humans, this can be used to support its qualification. fda.gov

The impurity profile of a drug substance is a critical component of the regulatory submission and is closely scrutinized by health authorities. globalpharmatek.com

Academic Discourse on Future Directions in Regulatory Science and Pharmaceutical Impurity Management

The field of regulatory science is continuously evolving, driven by advances in science and technology, as well as a greater focus on patient-centric drug development. frontiersin.orgnih.gov The academic discourse on the future of pharmaceutical impurity management highlights several key trends:

Advanced Analytical Technologies: The development of more powerful analytical techniques, such as advanced mass spectrometry and multidimensional chromatography, will enable the detection and characterization of impurities at even lower levels.

In Silico Toxicology: The use of computational models to predict the toxicity of impurities is becoming increasingly sophisticated. mdpi.com This has the potential to reduce the need for animal testing and accelerate the drug development process. researchgate.net

Quality by Design (QbD): The QbD approach, which involves building quality into the manufacturing process from the outset, is becoming more widely adopted. mdpi.com By understanding the factors that lead to impurity formation, manufacturers can design processes that minimize their presence.

Real-World Evidence (RWE): The use of data from real-world clinical practice can provide valuable insights into the long-term safety of drugs and their impurities. nih.gov

Global Harmonization: Continued efforts to harmonize regulatory requirements for impurities across different regions will streamline the drug approval process and ensure consistent quality standards worldwide. frontiersin.org

The future of pharmaceutical impurity management will likely involve a more integrated and risk-based approach, leveraging advanced technologies and a deeper understanding of the science of impurity formation and toxicology.

Future Research Directions and Unanswered Questions for Cyclosporin V Isocyclosporin A

Advanced Structural Characterization of Minor Isomeric and Degradation Products

The conversion of Cyclosporin A to its inactive isomer, Isocyclosporin A (Ciclosporin V), is a known degradation pathway. researchgate.netmedchemexpress.com However, a comprehensive structural understanding of all minor isomers and degradation products that may form during manufacturing and storage is still needed.

Future research should employ a combination of advanced analytical techniques to fully characterize these molecules:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments are powerful tools for elucidating the precise three-dimensional structure and conformation of cyclosporin analogs in different solvent environments. nih.govnih.govethz.ch These studies can help identify changes in the peptide backbone and side chains resulting from degradation or isomerization.

Mass Spectrometry (MS): Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can separate isomers in the gas phase and provide insights into their conformational differences. nih.govacs.org Tandem MS (MS/MS) is crucial for sequencing peptide fragments and pinpointing the exact location of chemical modifications. waters.com

Crystallography: While challenging for flexible cyclic peptides, obtaining crystal structures of impurities would provide definitive structural information.

A key unanswered question is how different environmental factors (e.g., pH, temperature, solvent composition) influence the formation of various degradation products beyond the primary isomerization to Isocyclosporin A. nih.gov

Refinement of Computational Models for Complex Peptide Impurity Behavior and Biological Interactions

Computational modeling offers a promising avenue for predicting the behavior and potential biological impact of peptide impurities, reducing the need for extensive experimental testing. biorxiv.org Future research should focus on developing and refining models specifically for cyclosporin and its analogs.

Key research areas include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of Ciclosporin V and other impurities and how they interact with biological membranes or target proteins. nih.govnih.gov These models can help predict whether an impurity is likely to retain any biological activity or binding affinity.

Pharmacokinetic (PK) Modeling: While population PK models exist for Cyclosporin A, similar models could be developed for its major impurities to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. scienceopen.comfrontiersin.orgfrontiersin.org

Toxicity Prediction Models: The development of in silico toxicity prediction models, such as ToxinPred and ToxGIN, which use machine learning and graph isomorphism networks, represents a significant step forward. nih.govplos.org Future iterations of these models could be trained on datasets that include complex cyclic peptides and their specific degradation products to more accurately predict the potential toxicity of impurities like Ciclosporin V. nih.gov

| Modeling Approach | Application to Impurity Research | Future Direction |

| Molecular Dynamics | Predicts conformational changes and interactions with biological targets. nih.govnih.gov | Refine force fields for N-methylated cyclic peptides to improve accuracy; simulate interactions with a wider range of biological molecules. |

| Pharmacokinetic Models | Estimates ADME properties of the parent drug. scienceopen.com | Develop specific PBPK (physiologically based pharmacokinetic) models for major impurities to predict their in vivo behavior. frontiersin.org |

| Toxicity Prediction | Uses machine learning to predict general peptide toxicity from sequence and structure. nih.govplos.org | Train models with data on specific classes of pharmaceutical impurities to enhance predictive power for compounds like Ciclosporin V. |

Comprehensive Understanding of the Full Spectrum of Biological Implications of Low-Level Impurities

While Isocyclosporin A is known to lack the primary immunosuppressive activity of Cyclosporin A, the full spectrum of its biological effects, especially when present as a low-level impurity, is not well understood. researchgate.net It is crucial to move beyond assessing only the loss of primary function. Research indicates that some nonimmunosuppressive cyclosporin analogs can still interact with biological systems, for example, by retaining antifungal activity through the inhibition of calcineurin. nih.gov

Future research must address several key questions:

Do low levels of Ciclosporin V or other degradation products contribute to off-target effects or idiosyncratic toxicities?

Could these impurities have unforeseen agonist or antagonist activities on other cellular pathways?

What is the potential for these impurities to elicit an immune response? The presence of impurities in peptide drugs is a known immunogenicity risk. usp.org

Comprehensive cell-based assays and preclinical studies are needed to evaluate the broader pharmacological and toxicological profiles of the most common cyclosporin impurities.

Research into Harmonization of Global Regulatory Standards for Complex Peptide Impurities

The regulatory landscape for peptide impurities is complex and not fully harmonized globally. Peptides often fall into a "regulatory gray area," as they are explicitly excluded from the scope of the International Council for Harmonisation (ICH) Q3A guideline, which applies to small molecule new drug substances. ipq.org This leads to differing expectations between regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) regarding impurity thresholds. dlrcgroup.comyoutube.com

For instance, the EMA has proposed identification thresholds of 0.5% and qualification thresholds of 1.0% for peptide impurities, whereas the FDA may consider limits on a case-by-case basis, sometimes pushing for tighter controls (e.g., 0.1%). dlrcgroup.comyoutube.com This lack of harmonization creates significant challenges for drug development and manufacturing. pharmtech.com

Future research in this area should focus on:

Generating Robust Safety Data: Compiling extensive safety and toxicology data for common classes of peptide impurities to provide a scientific basis for establishing harmonized qualification thresholds.

Developing a Risk-Based Framework: Creating a framework for assessing the risk posed by different types of peptide impurities (e.g., truncated sequences, isomers, oxidation products) based on their structure and potential for biological activity.

Promoting International Collaboration: Encouraging dialogue and collaboration between industry stakeholders and global regulatory bodies (FDA, EMA, etc.) to work towards a unified guideline for peptide impurities, similar to the existing ICH guidelines for small molecules and residual solvents. windpress.infoich.org

A harmonized approach would provide clarity for manufacturers and ensure consistent standards for the quality and safety of peptide therapeutics worldwide. biopharmaspec.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.